molecular formula C9H7NO2 B3425057 3-Cyano-2-methylbenzoic acid CAS No. 3843-99-0

3-Cyano-2-methylbenzoic acid

Cat. No.: B3425057
CAS No.: 3843-99-0
M. Wt: 161.16 g/mol
InChI Key: QPEFUCOMFYTEKE-UHFFFAOYSA-N
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Description

3-Cyano-2-methylbenzoic acid, also known as 3-cyano-o-toluic acid, is an organic compound with the molecular formula C9H7NO2. It is a derivative of benzoic acid, where a cyano group (-CN) and a methyl group (-CH3) are substituted at the 3rd and 2nd positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyano-2-methylbenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2-methylbenzoic acid followed by reduction and subsequent cyanation. The nitration step introduces a nitro group (-NO2) at the desired position, which is then reduced to an amino group (-NH2). The amino group is then converted to a cyano group through a Sandmeyer reaction, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by cyanation using copper(I) cyanide or other suitable reagents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the methyl group may be oxidized to a carboxyl group, forming 3-cyano-2-carboxybenzoic acid.

    Reduction: The cyano group can be reduced to an amino group, resulting in the formation of 3-amino-2-methylbenzoic acid.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the cyano and methyl groups influence the reactivity of the aromatic ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Cyano-2-methylbenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

    2-Cyano-3-methylbenzoic acid: Similar structure but with different substitution pattern.

    3-Cyano-4-methylbenzoic acid: Another isomer with the cyano group at the 3rd position and the methyl group at the 4th position.

    3-Cyano-2-chlorobenzoic acid: Similar structure with a chlorine atom instead of a methyl group.

Uniqueness: 3-Cyano-2-methylbenzoic acid is unique due to the specific positioning of the cyano and methyl groups, which influence its reactivity and interactions in chemical and biological systems. This unique substitution pattern can lead to distinct properties and applications compared to its isomers and analogs .

Properties

IUPAC Name

3-cyano-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-6-7(5-10)3-2-4-8(6)9(11)12/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEFUCOMFYTEKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301308638
Record name 3-Cyano-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3843-99-0
Record name 3-Cyano-2-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3843-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyano-2-methylbenzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID301308638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-cyano-2-methylbenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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